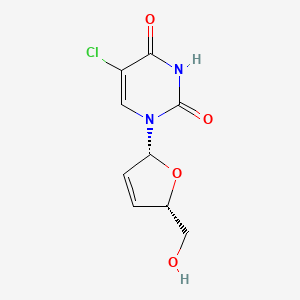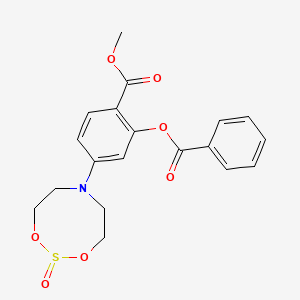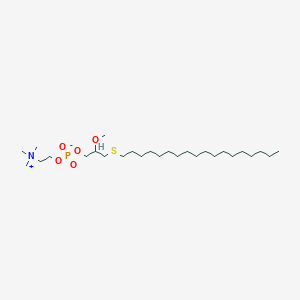
rac-3-Octadecylthio-2-methoxypropyl phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-3-Octadecylthio-2-methoxypropyl phosphocholine is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an octadecylthio group, a methoxypropyl group, and a phosphocholine moiety. It has been studied for its biological activities, particularly its inhibitory effects on protein kinase C.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-Octadecylthio-2-methoxypropyl phosphocholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Octadecylthio Group: This step involves the reaction of octadecanethiol with an appropriate alkylating agent to form the octadecylthio group.
Introduction of the Methoxypropyl Group: The methoxypropyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxypropyl halide reacts with an intermediate compound.
Attachment of the Phosphocholine Moiety: The final step involves the phosphorylation of the intermediate compound with a phosphocholine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-3-Octadecylthio-2-methoxypropyl phosphocholine undergoes various chemical reactions, including:
Oxidation: The octadecylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the phosphocholine moiety, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced phospholipids, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a model compound for studying the behavior of phospholipids and their interactions with other molecules.
Biology: The compound’s inhibitory effects on protein kinase C make it a valuable tool for studying signal transduction pathways and cellular processes.
Medicine: Its potential as an anti-cancer agent has been explored due to its ability to inhibit neoplastic cell growth.
Industry: The compound’s unique properties make it suitable for use in the development of novel pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of rac-3-Octadecylthio-2-methoxypropyl phosphocholine involves its interaction with protein kinase C. By inhibiting this enzyme, the compound disrupts various cellular signaling pathways, leading to altered cellular functions. The molecular targets include specific isoforms of protein kinase C, which play crucial roles in cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
rac-2-Methoxy-3-octadecanamido-1-propylphosphocholine: This compound shares a similar structure but has an amido group instead of the thio group.
1-Octadecyl-2-methoxy-rac-glycero-3-phosphocholine: Known for its anti-tumor properties, this compound has a glycerol backbone instead of the methoxypropyl group.
Uniqueness
rac-3-Octadecylthio-2-methoxypropyl phosphocholine is unique due to the presence of the octadecylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific inhibitory effects on protein kinase C.
Properties
CAS No. |
103304-65-0 |
|---|---|
Molecular Formula |
C27H58NO5PS |
Molecular Weight |
539.8 g/mol |
IUPAC Name |
(2-methoxy-3-octadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C27H58NO5PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-35-26-27(31-5)25-33-34(29,30)32-23-22-28(2,3)4/h27H,6-26H2,1-5H3 |
InChI Key |
MRBWTOADIJUJQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


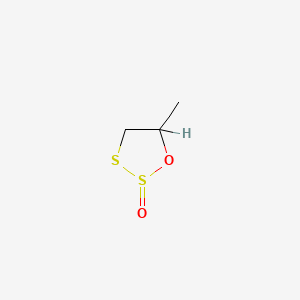
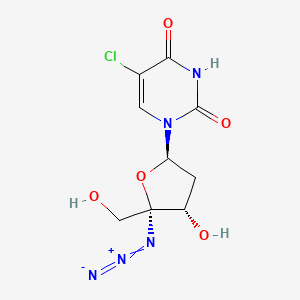
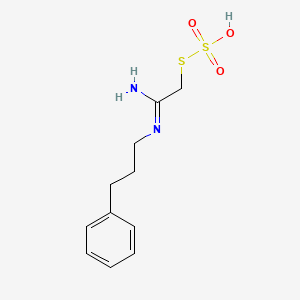


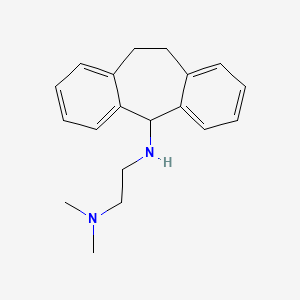

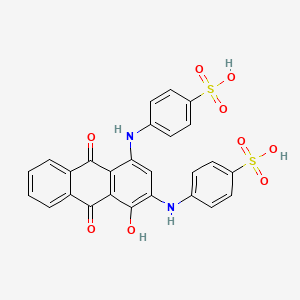

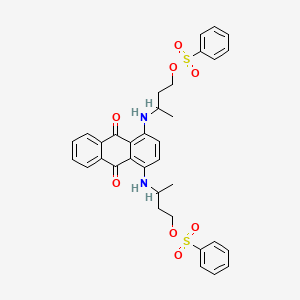
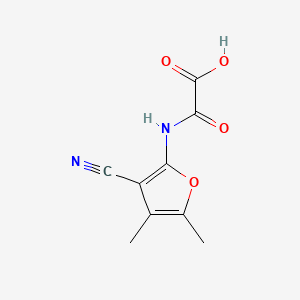
![trimethyl-[2-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B12798067.png)
